

# 4-Amino-2,6-Di-tert-butylphenol solubility and stability data

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## Compound of Interest

Compound Name: **4-Amino-2,6-Di-tert-butylphenol**

Cat. No.: **B1582558**

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An In-Depth Technical Guide to the Solubility and Stability of **4-Amino-2,6-Di-tert-butylphenol**

## Introduction

**4-Amino-2,6-di-tert-butylphenol** is a sterically hindered phenolic compound of significant interest across various industrial and research sectors. Its molecular architecture, featuring a reactive aminophenol core flanked by bulky tert-butyl groups, imparts unique antioxidant properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a stabilizer in polymers, rubbers, plastics, and petroleum products to prevent oxidative degradation.<sup>[1][2]</sup> For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, formulating stable products, and ensuring reliable experimental outcomes.

This guide provides a comprehensive technical overview of the solubility and stability of **4-Amino-2,6-di-tert-butylphenol**. It moves beyond a simple recitation of data to explain the causal factors behind its physicochemical behavior, offering field-proven insights and detailed experimental protocols for its analysis.

## Core Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its solubility and stability characteristics. These properties dictate its behavior in various chemical environments.

Property	Value	Source
CAS Number	950-58-3	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>14</sub> H <sub>23</sub> NO	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	221.34 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to salmon-colored crystalline solid/powder	<a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	103-108 °C	<a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point (Predicted)	309.3 ± 42.0 °C	<a href="#">[2]</a>
Density (Predicted)	0.990 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
pKa (Predicted)	13.95 ± 0.40	<a href="#">[2]</a>

## Solubility Profile: A Multifaceted Analysis

The solubility of **4-Amino-2,6-di-tert-butylphenol** is governed by the interplay between its polar functional groups (amino and hydroxyl) and its large, nonpolar hydrocarbon structure. The two bulky tert-butyl groups significantly influence its interaction with different solvents.

## Qualitative Solubility

The principle of "like dissolves like" is a strong predictor of this compound's behavior. Its significant nonpolar surface area, due to the tert-butyl groups, results in good solubility in many organic solvents, while its ability to form hydrogen bonds via the -OH and -NH<sub>2</sub> groups is largely overshadowed, leading to poor aqueous solubility.

Solvent Class	Solubility	Rationale
Polar Aprotic (e.g., Acetone, THF)	Soluble	Capable of dipole-dipole interactions without donating hydrogen bonds, effectively solvating the molecule.
Polar Protic (e.g., Ethanol, Methanol)	Soluble	Can engage in hydrogen bonding with the solute's amino and hydroxyl groups, while the alkyl chains interact favorably with the tert-butyl groups. <sup>[6]</sup>
Nonpolar (e.g., Toluene, Isooctane)	Soluble	Van der Waals forces between the solvent and the large hydrocarbon portions of the molecule dominate. <sup>[2]</sup>
Aqueous (e.g., Water)	Limited / Insoluble	The large, hydrophobic tert-butyl groups disrupt the hydrogen-bonding network of water, making solvation energetically unfavorable. <sup>[7]</sup>

## Factors Influencing Solubility

- Temperature: For most solid solutes, solubility increases with temperature. It is expected that heating would modestly improve the solubility of **4-Amino-2,6-di-tert-butylphenol**, particularly in solvents where it has limited solubility at room temperature.<sup>[7]</sup>
- pH (Aqueous Systems): The amino group (-NH<sub>2</sub>) and the phenolic hydroxyl group (-OH) are ionizable. In highly acidic aqueous solutions (pH < pKa of the conjugate acid of the amine), the amino group will be protonated (-NH<sub>3</sub><sup>+</sup>), which may slightly increase water solubility. Conversely, in highly alkaline solutions (pH > pKa of the phenol), the hydroxyl group will be deprotonated (-O<sup>-</sup>), forming a phenoxide salt that should exhibit significantly enhanced aqueous solubility.

# Stability Profile: A Guide to Preservation and Degradation

As a hindered phenolic antioxidant, **4-Amino-2,6-di-tert-butylphenol** is designed to be relatively stable and to protect other materials from degradation.[\[1\]](#)[\[8\]](#) However, it is not immune to degradation under specific stress conditions.

## Thermal Stability

Hindered phenols are known for their thermal stability, a key property for their use as antioxidants in high-temperature processing of polymers.[\[9\]](#)

- **Decomposition Profile:** The thermal decomposition is expected to occur in stages. Initial degradation may involve the amino group, followed by the cleavage of the tert-butyl groups at higher temperatures (typically  $>250^{\circ}\text{C}$ ), likely forming isobutylene gas.[\[10\]](#) The final stage would be the breakdown of the aromatic ring.
- **Storage:** For laboratory use, storage at room temperature is generally acceptable.[\[2\]](#)

## Oxidative Stability

The core function of this molecule is to act as a radical scavenger, which inherently means it is reactive towards oxidizing agents.

- **Mechanism of Action:** The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxy radical is stabilized by resonance and sterically hindered by the adjacent tert-butyl groups, preventing it from initiating further unwanted reactions.[\[8\]](#)
- **Forced Degradation:** Under strong oxidizing conditions (e.g., exposure to hydrogen peroxide or potassium ferricyanide), it will degrade.[\[11\]](#)[\[12\]](#) This can lead to the formation of quinone-type structures or oxidative dimerization products.

## Photostability

Phenolic compounds can be susceptible to photodegradation.

- Light Exposure: Exposure to UV light can provide the energy to initiate radical reactions, leading to discoloration (often turning yellow or brown) and degradation of the compound.
- Storage Recommendation: To ensure long-term integrity, the compound should be stored in a dark place, protected from direct light.<sup>[2]</sup> The use of amber vials or opaque containers is highly recommended.

## pH Stability

The compound is most stable in neutral conditions.

- Acidic/Basic Conditions: While changes in pH can be exploited to modify solubility, prolonged exposure to strong acids or bases, especially at elevated temperatures, can catalyze hydrolysis or other degradation reactions. A study on the biodegradation of the related 2,6-di-tert-butylphenol found that optimal conditions were at a neutral pH of 7.0.<sup>[13]</sup>

## Experimental Protocols & Methodologies

To empower researchers, this section provides validated, step-by-step methodologies for the analysis of **4-Amino-2,6-di-tert-butylphenol**.

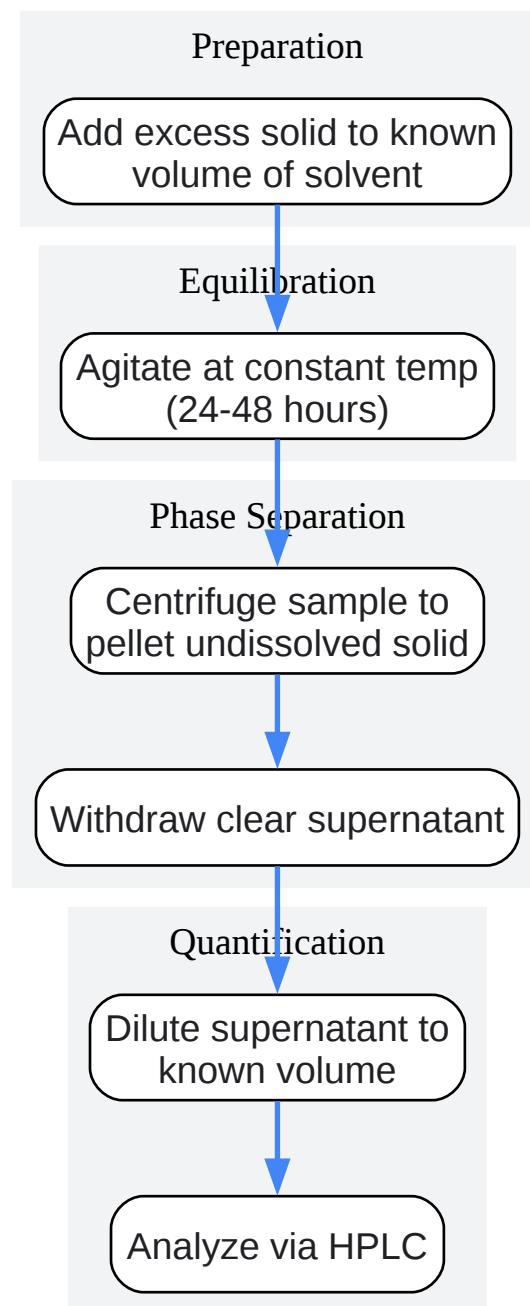
### Protocol 1: Solubility Determination (Shake-Flask Method)

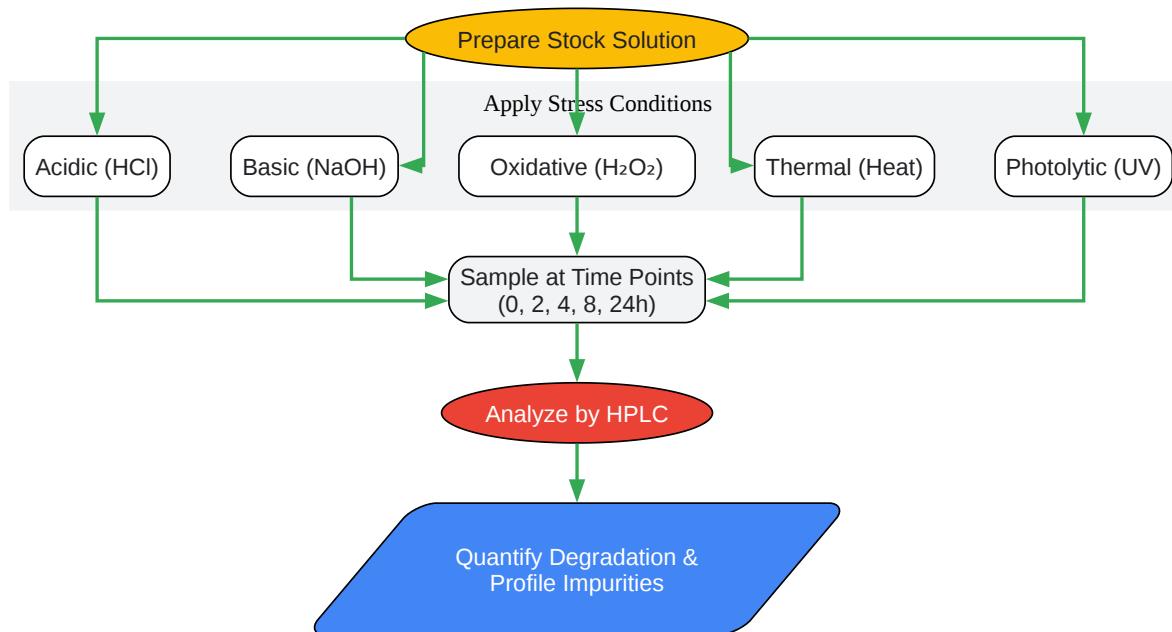
This protocol describes the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology Steps:

- Preparation: Add an excess amount of **4-Amino-2,6-di-tert-butylphenol** to a known volume of the selected solvent (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
- Equilibration: Place the container in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully withdraw an aliquot of the clear supernatant.
- Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC protocol described below, to determine the concentration of the dissolved compound.



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## References

- 1. Page loading... [guidechem.com]
- 2. 4-amino-2,6-di-tert-butylphenol CAS#: 950-58-3 [m.chemicalbook.com]
- 3. 4-Amino-2,6-di-tert-butylphenol | C14H23NO | CID 314220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. upbio.lookchem.com [upbio.lookchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain - PubMed [pubmed.ncbi.nlm.nih.gov]
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